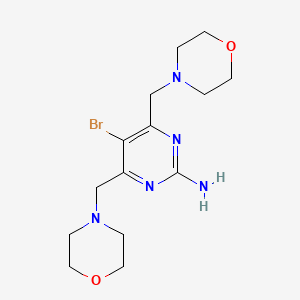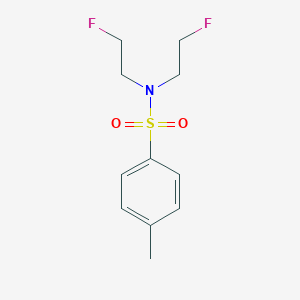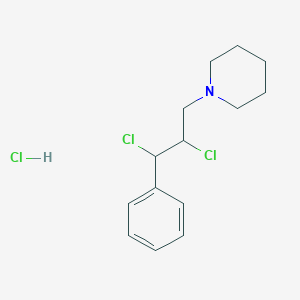
1-(2,3-Dichloro-3-phenyl-propyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichloro-3-phenyl-propyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a propyl chain, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
The synthesis of 1-(2,3-Dichloro-3-phenyl-propyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzyl chloride with piperidine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods may involve the use of more efficient and scalable processes. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
1-(2,3-Dichloro-3-phenyl-propyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2,3-Dichloro-3-phenyl-propyl)piperidine has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in manufacturing processes.
作用機序
The mechanism of action of 1-(2,3-Dichloro-3-phenyl-propyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism of action depends on the specific context and application of the compound.
類似化合物との比較
1-(2,3-Dichloro-3-phenyl-propyl)piperidine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the propyl chain. It is used in the synthesis of various pharmaceuticals and has distinct biological activities.
1-(2,3-Dichloropropyl)piperidine: This compound has a similar propyl chain but lacks the phenyl group. It is used in different chemical reactions and has unique properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5443-54-9 |
|---|---|
分子式 |
C14H20Cl3N |
分子量 |
308.7 g/mol |
IUPAC名 |
1-(2,3-dichloro-3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c15-13(11-17-9-5-2-6-10-17)14(16)12-7-3-1-4-8-12;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |
InChIキー |
YETIPQXOEOKLSN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(C(C2=CC=CC=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
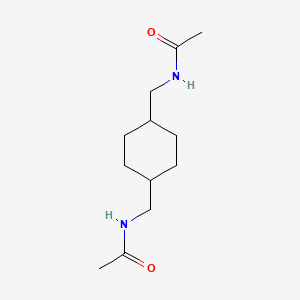

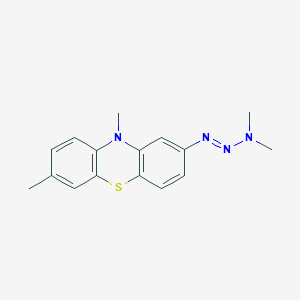
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
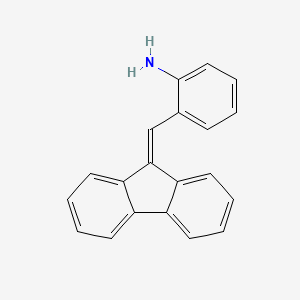
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

